molecular formula C18H19N5O3 B2786389 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one CAS No. 879436-29-0

4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B2786389
CAS No.: 879436-29-0
M. Wt: 353.382
InChI Key: XONBYXPUPUZTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the hydroxy, methoxypropyl, methyl, and phenyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, phenols, and methoxypropylamines under controlled conditions such as specific temperatures, pH levels, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[2,1-f]purin core.

    Substitution: The methoxypropyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxyphenylpropane
  • 2-methoxy-4-propylphenol
  • 1-methyl-7-phenylimidazo[2,1-f]purin-2(8H)-one

Uniqueness

4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its combination of functional groups and the imidazo[2,1-f]purin core. This structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-(3-methoxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-21-15-14(16(24)20-18(21)25)23-11-13(12-7-4-3-5-8-12)22(17(23)19-15)9-6-10-26-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBYXPUPUZTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.